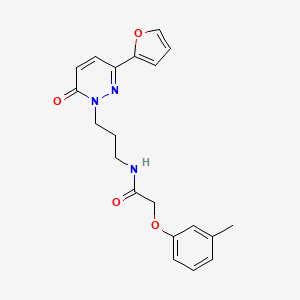
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(m-tolyloxy)acetamide is a complex organic compound characterized by its unique structural components, including a furan ring, a pyridazine moiety, and a tolyloxy group. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O3, with a molecular weight of 287.31 g/mol. The presence of the furan and pyridazine rings is significant as these structures are often associated with diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit various enzymes, potentially leading to anti-cancer and antimicrobial effects.
- Cell Cycle Modulation : Analogous compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This suggests that this compound may similarly affect cellular proliferation.
Anticancer Activity
Research indicates that compounds containing furan and pyridazine moieties exhibit significant anticancer properties. For instance, studies on related pyridazine derivatives have shown promising results against various cancer cell lines, including:
These findings suggest that this compound may also exhibit similar potency in inhibiting cancer cell growth.
Antimicrobial Activity
The furan ring is known for its antimicrobial properties. Compounds with furan derivatives have been explored for their effectiveness against various pathogens. The specific activity of this compound against bacterial and fungal strains remains to be fully elucidated but is hypothesized based on structural similarities with known antimicrobial agents.
Case Studies and Research Findings
Recent studies have highlighted the potential of compounds similar to this compound in various therapeutic contexts:
- Study on Pyridazine Derivatives : A study demonstrated that pyridazine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential for development as anticancer agents .
- Furan-Based Antimicrobials : Research on furan-containing compounds has shown their efficacy against Gram-positive and Gram-negative bacteria, indicating that the furan moiety contributes significantly to biological activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds reveal that modifications to the furan or pyridazine rings can enhance biological activity, providing insights for future drug design .
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-15-5-2-6-16(13-15)27-14-19(24)21-10-4-11-23-20(25)9-8-17(22-23)18-7-3-12-26-18/h2-3,5-9,12-13H,4,10-11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGWEJIEFBFIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














